molecular formula C11H15IN2O2 B2494387 ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1856080-26-6

ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2494387
CAS No.: 1856080-26-6
M. Wt: 334.157
InChI Key: ZTAZWHQAEDIVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various sectors, including medicine, agriculture, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the condensation of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of an iodine source to yield the desired pyrazole derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to facilitate the reaction and simplify the workup process .

Mechanism of Action

The mechanism of action of ethyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets . The pyrazole ring structure contributes to the compound’s stability and ability to participate in various chemical reactions .

Properties

IUPAC Name

ethyl 2-cyclopentyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-2-16-11(15)10-9(12)7-13-14(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAZWHQAEDIVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.